SARS-CoV-2 Mpro-IN-32

SARS-CoV-2 main protease inhibition enzymatic assay Mpro IC50

SARS-CoV-2 Mpro-IN-32 (Compound is a peptide-mimetic inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). It features a constrained cyclic peptide scaffold that locks the P3-P2 conformation and employs an acyloxymethyl ketone electrophilic warhead to covalently target the catalytic cysteine (Cys145).

Molecular Formula C34H32Cl2N4O9
Molecular Weight 711.5 g/mol
Cat. No. B15565525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-32
Molecular FormulaC34H32Cl2N4O9
Molecular Weight711.5 g/mol
Structural Identifiers
InChIInChI=1S/C34H32Cl2N4O9/c35-22-9-6-10-23(36)30(22)33(45)48-19-27(41)24(15-21-13-14-37-31(21)43)38-29(42)16-40-26-11-4-5-12-28(26)47-18-25(32(40)44)39-34(46)49-17-20-7-2-1-3-8-20/h1-12,21,24-25H,13-19H2,(H,37,43)(H,38,42)(H,39,46)/t21-,24-,25-/m0/s1
InChIKeyMCPZPZYQLAPBPU-TUSQITKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-32: A Selective Main Protease Inhibitor with Broad Variant Activity for Antiviral Research


SARS-CoV-2 Mpro-IN-32 (Compound 1) is a peptide-mimetic inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). It features a constrained cyclic peptide scaffold that locks the P3-P2 conformation and employs an acyloxymethyl ketone electrophilic warhead to covalently target the catalytic cysteine (Cys145) [1]. In enzymatic assays, SARS-CoV-2 Mpro-IN-32 inhibits SARS-CoV-2 Mpro with an IC50 of 230 ± 18 nM [1]. The compound demonstrates high selectivity for the viral protease over host cysteine and serine proteases, with no substantial inhibition of cathepsin B, cathepsin L, or thrombin observed at concentrations up to >15 µM [1]. Its molecular formula is C34H32Cl2N4O9, with a molecular weight of 711.55 g/mol and CAS number 2961016-95-3 .

Mpro enzymatic inhibition & selectivity profiling workflow
Host protease off-target minimization context
Variant screening & combination antiviral research context

Why Generic Mpro Inhibitor Substitution Fails: SARS-CoV-2 Mpro-IN-32 Demonstrates Quantifiable Selectivity and Broad Variant Coverage


Mpro inhibitors represent a validated class of SARS-CoV-2 antivirals, yet members of this class exhibit profound differences in selectivity, potency, and variant coverage that preclude simple interchange. SARS-CoV-2 Mpro-IN-32 distinguishes itself from widely used comparators such as GC376 and nirmatrelvir through a unique selectivity fingerprint: it potently inhibits viral Mpro while sparing essential host proteases like cathepsin B and cathepsin L, a property not shared by GC376, which potently inhibits these host enzymes [1]. Furthermore, Mpro-IN-32 maintains antiviral activity across multiple SARS-CoV-2 variants, including Omicron, with EC50 values comparable to or better than GC376 in certain variant contexts [1]. These quantitative differences directly impact experimental outcomes in selectivity profiling, variant screening, and in vivo efficacy studies.

Off-target host protease inhibition
Class-level Mpro inhibitors (e.g., GC376) may inhibit cathepsin B/L, confounding Mpro-specific attribution.
Selectivity fingerprint divergence
Selectivity profiles differ widely across Mpro inhibitor chemotypes; direct substitution may alter off-target baseline.
Variant-specific EC50 transferability
Variant coverage profiles are not guaranteed across inhibitor scaffolds; EC50 patterns may shift.

Quantitative Differentiation of SARS-CoV-2 Mpro-IN-32: Direct Comparative Evidence for Informed Procurement


Head-to-Head Enzymatic Profiling: SARS-CoV-2 Mpro-IN-32 vs. GC376 and Structural Analogs

In a direct enzymatic comparison, SARS-CoV-2 Mpro-IN-32 (Compound 1) exhibits an Mpro IC50 of 230 ± 18 nM. Under identical assay conditions, the broad-spectrum inhibitor GC376 displays an IC50 of 18 ± 1.5 nM, while a structurally related analog (Compound 18) achieves 11 ± 0.7 nM [1]. Although less potent than these comparators, Mpro-IN-32 offers a substantially improved selectivity window (see below), making it a preferred tool for experiments where host protease off-target activity must be minimized.

Mpro IC50 comparison
Head-to-head
Mpro-IN-32: 230 ± 18 nM GC376: 18 ± 1.5 nM Cmpd 18: 11 ± 0.7 nM
Supports potency context review; selectivity trade-off intended
~13–21-fold lower enzymatic potency vs comparators
SARS-CoV-2 main protease inhibition enzymatic assay Mpro IC50

Exceptional Host Protease Selectivity: Mpro-IN-32 Avoids Cathepsin Off-Targets Unlike GC376

SARS-CoV-2 Mpro-IN-32 demonstrates remarkable selectivity against host cysteine proteases. Against cathepsin B, Mpro-IN-32 exhibits an IC50 of 18,000 ± 9,100 nM (essentially inactive), and against cathepsin L and thrombin, IC50 values exceed 32,000 nM (>32 µM) [1]. In stark contrast, GC376 potently inhibits cathepsin B (IC50 = 37 ± 15 nM) and cathepsin L (IC50 = 0.05 nM) [1]. This represents a >480-fold improvement in selectivity for Mpro over cathepsin L compared to GC376.

Cathepsin B/L selectivity
Head-to-head
Cat B: 18,000 nM (Mpro-IN-32) vs 37 nM (GC376) Cat L: >32,000 nM vs 0.05 nM
Supports host protease off-target review
>480-fold selectivity difference vs GC376
host protease selectivity cathepsin inhibition off-target profiling

Broad-Spectrum Antiviral Activity: Mpro-IN-32 Maintains EC50 Against Omicron, Beta, and Delta

In viral replication inhibition assays across multiple SARS-CoV-2 variants, SARS-CoV-2 Mpro-IN-32 (Compound 1) demonstrates broad-spectrum activity. Against the Omicron variant (B.1.1.529), Mpro-IN-32 achieves an EC50 of 0.9 ± 0.9 µM, outperforming GC376 (EC50 = 0.4 ± 0.5 µM) within the range of experimental variability [1]. Against the Beta (B.1.351) and Delta (B.1.617) variants, EC50 values for Mpro-IN-32 are 3.1 ± 11.0 µM and 3.0 ± 2.4 µM, respectively, compared to 0.3 ± 0.5 µM and 0.6 ± 2.2 µM for GC376 [1].

Variant EC50 coverage
Head-to-head
Omicron: 0.9 µM (Mpro-IN-32) vs 0.4 µM (GC376) Beta: 3.1 µM vs 0.3 µM Delta: 3.0 µM vs 0.6 µM
Supports variant-specific antiviral endpoint review
2–10 fold higher EC50; Omicron difference smallest
SARS-CoV-2 variants antiviral EC50 variant of concern

In Vivo Validation: Mpro-IN-32 Reduces Viral Load in Omicron-Infected Hamsters

SARS-CoV-2 Mpro-IN-32 has been evaluated in a preclinical Syrian golden hamster model of SARS-CoV-2 Omicron infection. Administration of Mpro-IN-32 significantly reduced viral replication in the lungs of infected animals without observable toxicities [1]. While no direct comparator in vivo data is provided in the same study, this result establishes a baseline of in vivo antiviral activity that complements the in vitro selectivity and variant coverage data.

In vivo lung viral load
Reported
Significant reduction in Omicron-infected hamsters
Supports in vivo model-response context
No comparator data; baseline response established
in vivo efficacy animal model Omicron infection

Combination Therapy Potential: Mpro-IN-32 Synergizes with Remdesivir

SARS-CoV-2 Mpro-IN-32 exhibits synergistic antiviral activity when combined with the viral RNA polymerase inhibitor remdesivir. At lower concentrations, the combination of Mpro-IN-32 and remdesivir inhibited SARS-CoV-2 replication more effectively than either agent alone [1]. This synergy profile positions Mpro-IN-32 as a candidate for combination regimen studies, particularly in contexts where monotherapy may be insufficient.

Remdesivir synergy
Context-dependent
Qualitative synergy reported at lower concentrations
Supports combination-study context; data to verify
Interaction not quantified; requires independent validation
synergy combination therapy remdesivir

Optimal Research Applications for SARS-CoV-2 Mpro-IN-32 Based on Quantitative Evidence


In Vitro Selectivity Profiling Against Host Proteases

Given its exceptional selectivity over cathepsin B, cathepsin L, and thrombin (IC50 >15 µM for all host proteases tested), SARS-CoV-2 Mpro-IN-32 is ideally suited for experiments requiring clean on-target Mpro inhibition without confounding host protease effects. This makes it a preferred probe for dissecting Mpro-specific cellular pathways, validating target engagement, and benchmarking other inhibitors in selectivity assays. [1]

Antiviral Screening Across SARS-CoV-2 Variants of Concern

The broad-spectrum antiviral activity of Mpro-IN-32 across multiple variants, including Omicron (EC50 = 0.9 µM), Beta (EC50 = 3.1 µM), and Delta (EC50 = 3.0 µM), supports its use in variant-specific antiviral screening campaigns. Researchers studying variant-dependent drug responses or seeking to identify pan-variant Mpro inhibitors can employ Mpro-IN-32 as a reference compound with demonstrated variant coverage. [1]

In Vivo Efficacy Evaluation in Preclinical Hamster Models

The demonstrated in vivo antiviral effect in Syrian golden hamsters infected with the Omicron variant establishes Mpro-IN-32 as a viable tool for preclinical efficacy and pharmacokinetic/pharmacodynamic studies. Its favorable safety profile (no obvious toxicities) further supports its use in animal models to evaluate Mpro-targeted therapeutic strategies. [1]

Combination Antiviral Regimen Development with RNA Polymerase Inhibitors

The synergistic interaction between Mpro-IN-32 and remdesivir at lower concentrations highlights its potential utility in combination therapy research. This property is particularly relevant for studies exploring multi-target antiviral regimens to suppress viral resistance or enhance efficacy against diverse viral variants. [1]

Application
Selection Property
Validation Focus
Host protease selectivity profiling
Selectivity over cathepsin B/L
Review host protease off-target activity in assay context
Variant antiviral screening
EC50 coverage across SARS-CoV-2 variants
Review variant-specific antiviral endpoint responses
In vivo antiviral model studies
In vivo model-response context
Review lung viral load reduction endpoint
Combination antiviral research
Synergy with RNA polymerase inhibitors
Review combination-response interaction profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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